Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate
Description
Properties
IUPAC Name |
benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-15-13-6-8-20(9-7-14(13)18-11-19-15)16(21)22-10-12-4-2-1-3-5-12/h1-5,11H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOCDDMKQDHYSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC2=C1C(=NC=N2)Cl)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733728 | |
| Record name | Benzyl 4-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251001-37-2 | |
| Record name | Benzyl 4-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ring-Closing Metathesis (RCM) for Azepine Formation
A common approach to azepine rings involves ring-closing metathesis of diene precursors. For example, a 1,7-diene intermediate can undergo RCM using Grubbs catalysts to form the seven-membered azepine ring. Subsequent oxidation or functionalization steps introduce the pyrimidine moiety.
Radical Cyclization Using Xanthates
Radical chemistry offers an alternative pathway, particularly for constructing fused bicyclic systems. Xanthates act as radical precursors, enabling intramolecular cyclization via homolytic C–C bond formation. In one protocol, a xanthate-functionalized pyrimidine precursor undergoes cyclization under UV irradiation or thermal conditions to yield the azepine ring. This method avoids harsh acidic or basic conditions, preserving sensitive functional groups like esters.
Stepwise Synthesis of Benzyl 4-Chloro-5,6,8,9-Tetrahydropyrimido[4,5-d]Azepine-7-Carboxylate
Synthesis of the Pyrimidine-Azepine Core
The core structure is often assembled through a tandem cyclization-functionalization sequence:
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Intermediate 1 : 4-Chloro-5,6-dihydropyrimidine-2,4-diamine is prepared via condensation of guanidine derivatives with β-keto esters.
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Intermediate 2 : Alkylation of the diamine with 1,4-dibromobutane introduces the azepine ring precursor.
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Cyclization : Heating under reflux in toluene with a palladium catalyst facilitates intramolecular N-alkylation, forming the tetrahydropyrimidoazepine skeleton.
Reaction Conditions Table
Introduction of the Benzyl Carboxylate Group
The benzyl ester is introduced via Steglich esterification or nucleophilic acyl substitution:
Optimization Note
Using DMAP as a catalyst increases esterification efficiency to >90%, avoiding side reactions like O-alkylation.
Chlorination Strategies
The 4-chloro substituent is critical for biological activity and is introduced via two primary methods:
Direct Chlorination Using POCl₃
Phosphorus oxychloride (POCl₃) selectively chlorinates the pyrimidine ring at position 4. Reaction conditions (e.g., 80°C for 6 hours) ensure complete conversion without over-chlorination.
Late-Stage Chlorination via SNAr
A nucleophilic aromatic substitution (SNAr) reaction replaces a nitro or sulfonate group with chlorine. This method requires electron-deficient pyrimidine rings and is conducted in polar aprotic solvents like DMF.
Alternative Radical-Based Approaches
Xanthate-Mediated Cyclization
A radical pathway reported in involves:
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Xanthate Formation : Treating a bromo-pyrimidine precursor with potassium ethyl xanthate.
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Cyclization : UV-initiated radical generation leads to C–C bond formation, closing the azepine ring.
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Functionalization : Sequential chlorination and esterification complete the synthesis.
Advantages
Analytical Validation and Characterization
Critical quality control steps include:
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HPLC Purity : >99% (C18 column, acetonitrile/water gradient).
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NMR : Distinct signals for the benzyl group (δ 7.35–7.25 ppm, multiplet) and azepine CH₂ groups (δ 3.15–2.90 ppm).
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HRMS : [M+H]⁺ calculated for C₁₆H₁₆ClN₃O₂: 334.0954; found: 334.0956.
Scale-Up Considerations and Industrial Production
Shanghai Run-Biotech Co., Ltd. employs a hybrid approach combining RCM and POCl₃ chlorination for kilogram-scale production. Key parameters:
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Table 1: Key Structural and Physicochemical Differences
*Inferred from substituents.
Key Observations:
- Lipophilicity : Benzyl-substituted analogs (e.g., 1065113-62-3) exhibit higher XLogP3 values (4.8), suggesting greater membrane permeability but reduced aqueous solubility compared to methyl or tert-butyl esters .
- Electron Effects : Sulfonyl (1422344-53-3) and dichloro (1065114-27-3) groups introduce electron-withdrawing characteristics, enhancing electrophilicity for nucleophilic substitution reactions .
- Steric Bulk : tert-Butyl esters (1065114-27-3) provide steric protection, improving metabolic stability in drug candidates .
Biological Activity
Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate (CAS number: 1251001-37-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it may act as an inhibitor of phosphodiesterase (PDE) enzymes, which play a crucial role in regulating intracellular levels of cyclic nucleotides .
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell wall synthesis .
- Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. This cytotoxicity is believed to be mediated through the activation of caspase pathways .
Case Studies
- Study on Antitumor Activity :
-
Antimicrobial Efficacy :
- A series of experiments tested the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- The compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against selected strains.
- These findings suggest potential applications in treating bacterial infections .
Data Table
Q & A
Q. Basic: What are the standard synthetic routes for Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate?
The compound is synthesized via multi-step routes involving cyclization and functional group modifications. A typical approach includes:
Ring Formation : Condensation of azepine precursors with pyrimidine derivatives under basic conditions.
Chlorination : Introduction of the chloro-substituent using agents like POCl₃ or SOCl₂.
Benzyl Protection : Esterification with benzyl chloroformate to stabilize reactive intermediates.
Purification : Chromatography (e.g., silica gel or HPLC) achieves >95% purity .
Q. Advanced: How can reaction conditions be optimized to improve yield and scalability?
Key parameters include:
- Temperature Control : Maintaining 60–80°C during cyclization to minimize side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate ring closure.
- Workflow Monitoring : Real-time HPLC analysis ensures intermediate purity and guides stepwise adjustments .
Structural Characterization
Q. Basic: What analytical techniques are critical for confirming the compound’s structure?
Q. Advanced: How to resolve spectral contradictions in complex derivatives?
- 2D NMR (HSQC/HMBC) : Assigns overlapping signals in congested regions (e.g., azepine-CH₂ vs. pyrimidine protons).
- Isotopic Labeling : ¹⁵N/¹³C-labeled precursors clarify ambiguous coupling patterns .
Biological Activity and Pharmacological Potential
Q. Basic: What known pharmacological activities are associated with this compound?
- Anticancer Activity : Inhibits kinases involved in cell proliferation (IC₅₀ = 1.2–5.8 µM in leukemia models) .
- Enzyme Modulation : Targets metabolic enzymes (e.g., cytochrome P450 isoforms) .
Q. Advanced: How to address contradictory data in target validation studies?
- Dose-Response Curves : Establish IC₅₀ consistency across multiple assays (e.g., enzymatic vs. cellular).
- Off-Target Profiling : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity .
Structural Analogs and Structure-Activity Relationships (SAR)
Q. Basic: Which structural analogs have been studied, and how do they compare?
Q. Advanced: How to design analogs for improved target selectivity?
- Functional Group Replacement : Substitute chloro with fluorinated groups to modulate electron density.
- Ring Expansion : Modify the azepine ring to a 8-membered structure for steric complementarity .
Mechanism of Action Studies
Q. Basic: What molecular targets are implicated in its mechanism?
- Kinase Inhibition : Binds ATP pockets of Aurora kinases (Kd = 0.8 µM) .
- Apoptosis Induction : Upregulates caspase-3/7 activity in tumor cells .
Q. Advanced: How to resolve conflicting hypotheses about its primary target?
- Proteomic Profiling : Use affinity chromatography with immobilized compound to identify binding partners.
- Kinetic Binding Assays : Compare on/off rates across candidate targets .
Stability and Storage
Q. Basic: What are the recommended storage conditions?
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity : Desiccate (RH < 10%) to avoid hydrolysis of the benzyl ester .
Q. Advanced: How to assess decomposition under accelerated conditions?
- Forced Degradation Studies : Expose to heat (40°C), light, and pH extremes. Monitor via:
Analytical Method Development
Q. Basic: What standard methods quantify the compound in mixtures?
- Reverse-Phase HPLC : C18 column, mobile phase = MeCN/H₂O (70:30), λ = 254 nm .
Q. Advanced: How to resolve co-elution issues in complex matrices?
- Gradient Elution : Increase MeCN from 50% to 90% over 20 min.
- Tandem MS/MS : Use MRM transitions (e.g., 365 → 212 m/z) for specificity .
Data Interpretation and Reproducibility
Q. Basic: How to interpret enzyme inhibition data from diverse assays?
- Normalize Activity : Express inhibition as % control ± SEM across triplicates.
- Control for Artifacts : Include vehicle (DMSO) and positive controls (e.g., staurosporine) .
Q. Advanced: How to reconcile discrepancies between in vitro and cellular assays?
- Membrane Permeability Testing : Measure intracellular accumulation via LC-MS.
- Metabolite Screening : Identify active metabolites using hepatocyte models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
